molecular formula C10H6BrF2NO2 B1410475 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid CAS No. 1805592-93-1

4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid

Cat. No.: B1410475
CAS No.: 1805592-93-1
M. Wt: 290.06 g/mol
InChI Key: MBXWNIZGFPSJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is an organic compound that features a bromine, cyano, and difluoromethyl group attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, cyano, and difluoromethyl groups can interact with these targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is unique due to the presence of the cyano and difluoromethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-3-7(10(12)13)5(2-9(15)16)1-6(8)4-14/h1,3,10H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXWNIZGFPSJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
Reactant of Route 2
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
Reactant of Route 3
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
Reactant of Route 6
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.